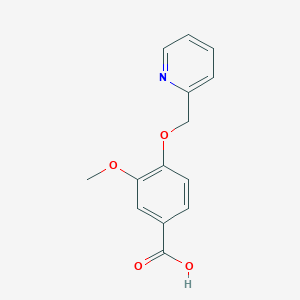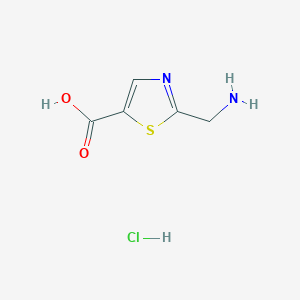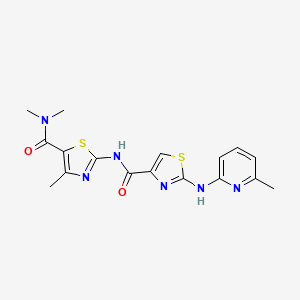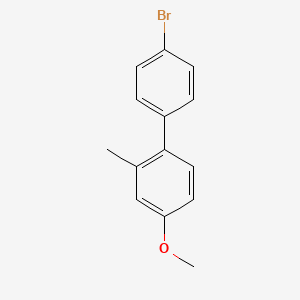![molecular formula C17H19N7O B2859129 1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 920407-10-9](/img/structure/B2859129.png)
1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone” is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . It has been reported to have significant biological activity, particularly in inhibiting the proliferation of gastric cancer cell lines .
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of an appropriate precursor with a suitable reagent. For instance, the synthesis of related [1,2,3]triazolo[4,5-d]pyrimidine derivatives has been reported, where the key starting material was obtained by treatment of the formimidate derivative with hydrazine hydrate in ethanol .Molecular Structure Analysis
The molecular structure of this compound, like other [1,2,3]triazolo[4,5-d]pyrimidine derivatives, is likely to be complex and would require advanced computational tools for accurate prediction .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and would depend on the specific conditions and reagents used. For instance, it has been reported that [1,2,3]triazolo[4,5-d]pyrimidine derivatives can be synthesized via various methods, including the reaction of chalcone with guanidine hydrochloride .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. As a derivative of [1,2,3]triazolo[4,5-d]pyrimidine, it is likely to share some of the properties of this class of compounds, which include a high degree of structural diversity and broad biological activity .科学的研究の応用
Antiviral Activity
The triazolopyrimidine core has been found to exhibit significant antiviral properties. Compounds with similar structures have been reported to show inhibitory activity against influenza A and other viruses . The presence of the piperazine ring and the methylphenyl group may contribute to the compound’s ability to interact with viral proteins, potentially disrupting their function and replication.
Anticancer Activity
Triazolopyrimidine derivatives have been explored for their anticancer potential. The structural similarity to compounds that inhibit lysine-specific demethylase 1 (LSD1), a regulator of gene expression involved in cancer progression, suggests that this compound could serve as a template for designing new LSD1 inhibitors . This could lead to the development of novel anticancer therapeutics targeting epigenetic modifications.
Antimicrobial Activity
The compound’s structural features, including the triazolopyrimidine scaffold, are associated with antimicrobial activity. For instance, certain derivatives have demonstrated potent antitubercular activity, which indicates the potential of this compound in developing new treatments for tuberculosis .
Anti-inflammatory Activity
Indole derivatives, which share some structural similarities with triazolopyrimidines, are known for their anti-inflammatory properties . This suggests that the compound may also possess anti-inflammatory capabilities, which could be beneficial in the treatment of chronic inflammatory diseases.
Antioxidant Activity
The aromatic nature of the compound, along with the presence of nitrogen atoms in the triazole ring, may contribute to its antioxidant properties. Antioxidants are crucial in neutralizing free radicals, which can prevent oxidative stress-related damage in cells .
Antidiabetic Activity
Compounds with the triazolopyrimidine core have been investigated for their antidiabetic effects. They may interact with enzymes or receptors involved in glucose metabolism, offering a potential therapeutic approach for managing diabetes .
Antimalarial Activity
The triazolopyrimidine scaffold is structurally related to compounds that have shown antimalarial activity. This suggests that the compound could be explored as a starting point for the synthesis of new antimalarial agents .
将来の方向性
作用機序
Target of Action
Similar compounds with a 1,2,3-triazolo[4,5-d]pyrimidine core have been reported to interact with various targets, including protein kinases such as c-met and enzymes like Ubiquitin specific peptidase 28 (USP28) .
Mode of Action
It has been suggested that similar compounds may reversibly bind to their targets and directly affect protein levels . This interaction can lead to changes in cellular processes, such as proliferation and cell cycle progression .
Biochemical Pathways
Compounds with similar structures have been reported to inhibit the proliferation, cell cycle at s phase, and epithelial-mesenchymal transition (emt) progression in gastric cancer cell lines . They may also suppress EGFR expression and induce apoptosis .
Result of Action
The compound has been reported to exhibit antitumor activities . It may inhibit the proliferation of cancer cells and induce apoptosis . .
特性
IUPAC Name |
1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O/c1-12-3-5-14(6-4-12)24-17-15(20-21-24)16(18-11-19-17)23-9-7-22(8-10-23)13(2)25/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPORFLCOJUQJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzo[d]thiazol-2-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2859047.png)

![1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-3,5-dimethylpyrazole](/img/structure/B2859049.png)
![Methyl 3-[2-(2-methoxy-2-oxoethyl)phenyl]-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]propanoate](/img/structure/B2859052.png)
![4-(2-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2859053.png)



![4-(Cyclopropylmethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2859060.png)



![3-[(2-Chlorophenyl)methyl]-1-[(2-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/no-structure.png)